Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI)
Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI)
Brand Name:
Vulcanchem
CAS No.:
177853-64-4
VCID:
VC0063065
InChI:
InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1
SMILES:
CCCCC=CC1CC1C(=O)C
Molecular Formula:
C11H18O
Molecular Weight:
166.26 g/mol
Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI)
CAS No.: 177853-64-4
Main Products
VCID: VC0063065
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
CAS No. | 177853-64-4 |
---|---|
Product Name | Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
Molecular Formula | C11H18O |
Molecular Weight | 166.26 g/mol |
IUPAC Name | 1-[(1S,2S)-2-[(Z)-hex-1-enyl]cyclopropyl]ethanone |
Standard InChI | InChI=1S/C11H18O/c1-3-4-5-6-7-10-8-11(10)9(2)12/h6-7,10-11H,3-5,8H2,1-2H3/b7-6-/t10-,11-/m1/s1 |
Standard InChIKey | UWUUMAITUPWOHZ-GYHQZXBOSA-N |
Isomeric SMILES | CCCC/C=C\[C@@H]1C[C@@H]1C(=O)C |
SMILES | CCCCC=CC1CC1C(=O)C |
Canonical SMILES | CCCCC=CC1CC1C(=O)C |
Synonyms | Ethanone, 1-[2-(1-hexenyl)cyclopropyl]-, [1S-[1alpha,2alpha(Z)]]- (9CI) |
PubChem Compound | 15129364 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume